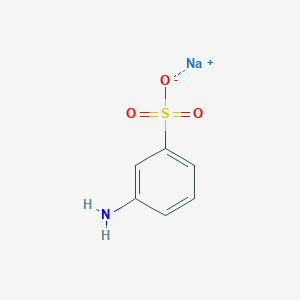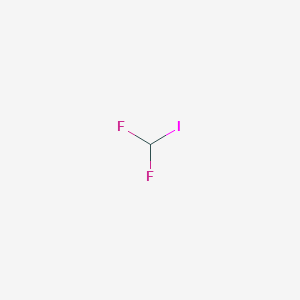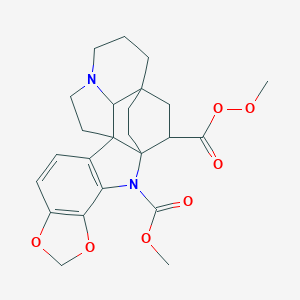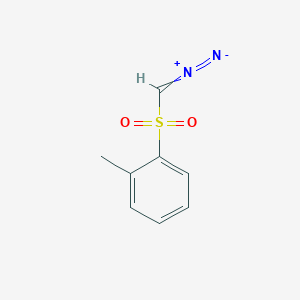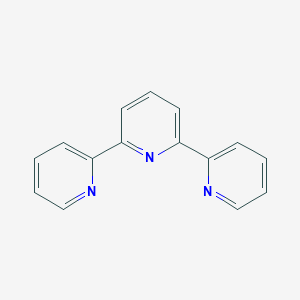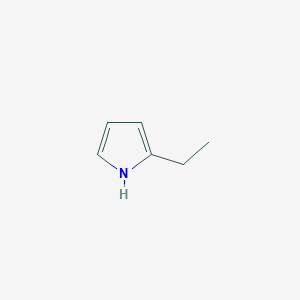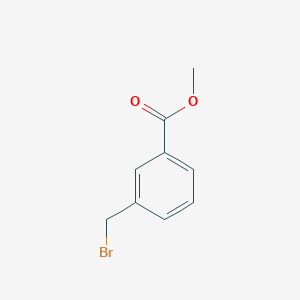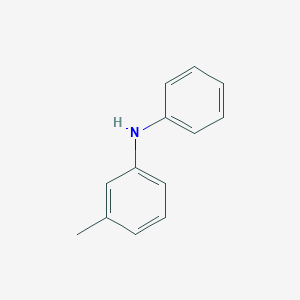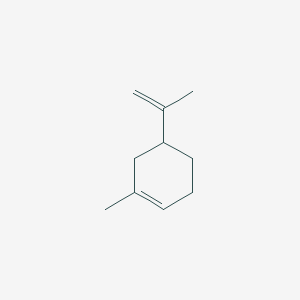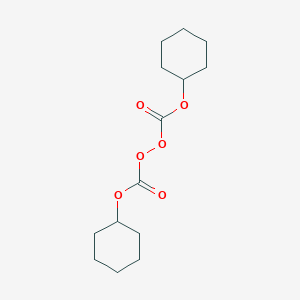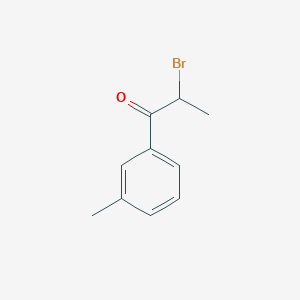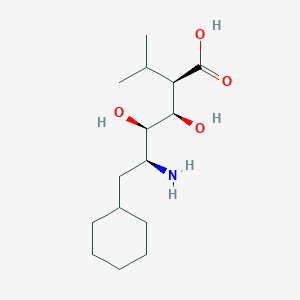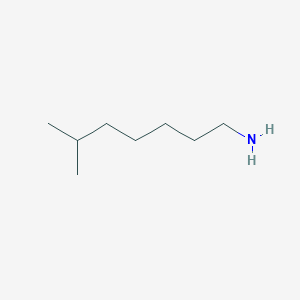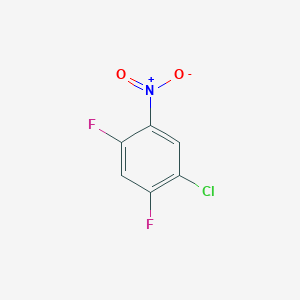
1-氯-2,4-二氟-5-硝基苯
描述
1-Chloro-2,4-difluoro-5-nitrobenzene is a halogenated nitrobenzene derivative. This class of compounds is significant in organic chemistry due to their reactivity and potential as intermediates in the synthesis of more complex molecules. The presence of chlorine, fluorine, and a nitro group in the molecule suggests it could participate in a variety of chemical reactions due to the electrophilic and electron-withdrawing nature of these substituents.
Synthesis Analysis
The synthesis of similar halogenated nitrobenzene derivatives often involves nucleophilic substitution reactions, nitration, and halogenation steps. For instance, the synthesis of related compounds has been achieved through the fluorination of disulfides and perfluoroalkylation, demonstrating the feasibility of introducing fluorine-containing substituents into the aromatic ring in the presence of other deactivating groups (Sipyagin et al., 2004).
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes can be studied using techniques such as gas-phase electron diffraction and X-ray crystallography. These methods have revealed that the benzene ring in these molecules deviates slightly from perfect symmetry due to the presence of substituents, which can influence the bond angles and lengths within the molecule. The analysis of closely related structures provides insights into how halogen atoms and nitro groups affect the overall geometry of the benzene ring (Dorofeeva et al., 2008).
Chemical Reactions and Properties
Compounds like 1-Chloro-2,4-difluoro-5-nitrobenzene are reactive towards nucleophilic substitution due to the activation of the halogen substituent by the electron-withdrawing nitro group. This reactivity is further enhanced by the presence of fluorine atoms, which are strong electron-withdrawing groups. The chemical behavior of these compounds can lead to a variety of reactions, including further halogenation, nitration, and coupling reactions, offering pathways to synthesize new compounds (Austin & Ridd, 1994).
科学研究应用
-
Chemical Synthesis
- Summary of the Application : 1-Chloro-2,4-difluoro-5-nitrobenzene is used as a reagent in chemical synthesis . It’s a colorless to yellow to yellow-green liquid .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results or Outcomes : The outcomes also depend on the specific synthesis. In general, this compound is likely used to introduce the 2,4-difluoro-5-nitrobenzene group into a larger molecule .
-
Pharmaceutical Research
- Summary of the Application : Indole derivatives, which can be synthesized from compounds like 1-Chloro-2,4-difluoro-5-nitrobenzene, have been found to possess various biological activities .
- Methods of Application : The compound can be used in the synthesis of indole derivatives, which are then tested for various biological activities .
- Results or Outcomes : Indole derivatives have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
安全和危害
未来方向
属性
IUPAC Name |
1-chloro-2,4-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOYEIHBWQTVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163884 | |
| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4-difluoro-5-nitrobenzene | |
CAS RN |
1481-68-1 | |
| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,4-difluoro-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9MM952U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

